molecular formula C7H7N3O B12846414 Oxazolo[4,5-c]pyridine-4-methanamine

Oxazolo[4,5-c]pyridine-4-methanamine

Cat. No.: B12846414
M. Wt: 149.15 g/mol
InChI Key: KNJRGWKQASGGSR-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Amine Development

The exploration of heterocyclic amines dates to the 19th century, with seminal work on pyridine and pyrrole derivatives laying the groundwork for understanding nitrogen-containing ring systems. By the mid-20th century, fused heterocycles like benzimidazoles and quinazolines gained prominence for their pharmacological properties, driving interest in structurally complex amines. This compound exemplifies this evolution, combining the electron-rich oxazole ring with the aromatic pyridine system to create a scaffold amenable to functionalization. Early synthetic efforts focused on cyclization reactions, such as dehydrative methods using phosphorus oxychloride, to construct fused rings efficiently. These advances enabled the systematic study of structure-activity relationships (SAR) critical for optimizing bioactivity.

Structural Classification Within Fused Oxazole-Pyridine Systems

This compound belongs to the broader class of fused bicyclic heterocycles, where the oxazole ring (a five-membered ring containing oxygen and nitrogen) is annulated to the pyridine ring at positions 4 and 5. The methanamine substituent at position 4 introduces a primary amine group, enhancing molecular interactions through hydrogen bonding and electrostatic forces. Key structural features include:

  • Fused Ring System : The oxazole and pyridine rings share two adjacent carbon atoms, creating a planar, conjugated system that stabilizes aromaticity.
  • Substituent Reactivity : The methanamine group ($$ \text{-CH}2\text{NH}2 $$) serves as a handle for further derivatization, enabling the synthesis of analogs with tailored properties.

Comparatively, simpler oxazolo-pyridine derivatives lacking the methanamine group exhibit reduced solubility and target affinity, underscoring the importance of this substituent.

Significance in Modern Medicinal Chemistry

This compound has garnered attention for its dual role as a pharmacophore and a synthetic intermediate. Its applications span:

  • Antimicrobial Drug Discovery : Derivatives demonstrate inhibitory activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 2 µg/ml.
  • Enzyme Inhibition : Structural analogs have shown promise as dipeptidyl peptidase-4 (DPP-4) inhibitors, a target for type 2 diabetes therapy. For instance, compound 4e-7 (a derivative with a cyanomethyl-amide group) exhibited an IC$$_{50}$$ of 0.010 µM, rivaling established inhibitors.
Compound Derivative Target Enzyme IC$$_{50}$$ (µM) Biological Activity
4e-7 DPP-4 0.010 Antidiabetic
8a Microbial <50 Antimicrobial

The compound’s adaptability in SAR studies allows for fine-tuning of electronic and steric properties, making it a cornerstone in designing next-generation therapeutics. Ongoing research focuses on optimizing its pharmacokinetic profile, particularly solubility and metabolic stability, to advance preclinical candidates.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]pyridin-4-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H,3,8H2

InChI Key

KNJRGWKQASGGSR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC=N2)CN

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-3-hydroxypyridine Derivatives

A common route to oxazolo[4,5-c]pyridine derivatives starts from 2-amino-3-hydroxypyridine or its masked forms. The cyclization to form the oxazole ring is typically achieved by condensation with carboxylic acid derivatives or acid chlorides under acidic conditions.

Introduction of the Methanamine Group

The 4-methanamine substituent can be introduced by functional group transformations on the pyridine ring or by using appropriately substituted precursors.

  • Heck Reaction : Palladium-catalyzed coupling reactions (Heck reaction) have been employed to introduce acidic or basic side chains on the pyridine ring, which can be further transformed into amine functionalities.
  • Reduction or Amination : Nitrile or other precursor groups at the 4-position can be converted to methanamine via reduction or amination steps.

Detailed Preparation Methodology

Starting Material Preparation

  • The key intermediate, 2-amino-5-bromo-3-hydroxypyridine , is prepared by bromination of oxazolo[4,5-b]pyridine-2(3H)-one, followed by hydrolysis under basic conditions to yield the amino-hydroxy pyridine derivative in high yield (94%).

Cyclization to Oxazolo[4,5-c]pyridine Core

  • Heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C yields the 1,3-oxazolo derivative in 93% yield.
  • Alternative acids such as (4-piperidinyl)acetic acid or propanoic acid can be used to introduce different side chains, allowing structural diversity.

Functionalization to Introduce Methanamine

  • The nitrile group introduced via 4-cyanobenzoic acid can be converted to the corresponding guanidine or amine derivatives by guanylation or reduction, respectively, to generate the basic methanamine moiety.
  • For more flexible basic chains, piperidino groups have been introduced by using corresponding acids and cyclization under PPSE or PPA conditions, with yields ranging from 22% (PPSE) to 71% (PPA).

Reaction Conditions and Yields Summary

Step Reagents/Conditions Yield (%) Notes
Bromination of oxazolo[4,5-b]pyridine-2(3H)-one Br2 in DMF, room temp, 2 h 90 High selectivity for 5-bromo derivative
Hydrolysis to 2-amino-5-bromo-3-hydroxypyridine 10% NaOH, reflux, 8 h 94 Efficient ring opening
Cyclization with 4-cyanobenzoic acid PPSE, 200°C 93 Formation of oxazolo ring
Introduction of piperidino chain PPSE or PPA, 200°C 22 (PPSE), 71 (PPA) PPA gives better yields
Guanylation or amination to methanamine Various amination reagents Variable Dependent on precursor and conditions

Alternative Synthetic Routes and Considerations

  • Xanthate Method : Preparation of oxazolo[4,5-b]pyridine-2-thiol via reaction of 2-amino-3-hydroxypyridine with potassium ethyl xanthate in pyridine at 110°C, followed by acidification, yields thiol derivatives in 74-87% yield. These intermediates can be further functionalized to introduce amine groups.
  • Methylation and Substitution : Thiol intermediates can be methylated using methyl iodide and potassium carbonate in ethyl acetate to yield methylthio derivatives, which can be precursors for further amine substitution.

Research Findings and Optimization

  • The use of PPSE as a cyclization agent is preferred for milder conditions and higher yields compared to traditional PPA.
  • The choice of acid or acid derivative for cyclization significantly affects the nature of the substituent introduced at the pyridine ring.
  • Palladium-catalyzed Heck reactions enable the introduction of functionalized side chains that can be converted into methanamine groups.
  • The distance and flexibility of the basic chain (e.g., piperidino vs. guanidino) influence the pharmacological properties and synthetic accessibility.
  • Reaction temperature control and purification steps such as recrystallization or chromatography are critical for isolating pure oxazolo[4,5-c]pyridine-4-methanamine derivatives.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-c]pyridine-4-methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole oxides, while reduction could produce various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Oxazolo[4,5-c]pyridine-4-methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and synthesis methods:

Compound Name Molecular Formula Substituents/Modifications Synthesis Method Yield Reported Bioactivity
Oxazolo[4,5-c]pyridine-4-methanamine C7H7N3O* Methanamine at pyridine C4 Not explicitly described N/A Not reported
2-tert-Butyl-oxazolo[4,5-c]pyridine (48) C10H12N2O tert-Butyl at oxazole C2 Microwave-assisted TBAB catalysis, Cs2CO3 78% N/A (synthetic focus)
8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b) C19H15N2O2 Methoxy (C8), methyl (C4), phenyl (C2) PPA-mediated cyclization Varies Anticancer (implied)
4-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine C7H5ClN2O Chloro (C4), methyl (C3) Not specified N/A Not reported
(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)methanamine C13H11N3O Phenyl-methanamine at oxazole C2, [4,5-b] fusion Not specified N/A Not reported

Notes:

  • Fusion Position : The [4,5-c] fusion in the target compound differs from [4,5-b] () and [4,5-d] () analogs, altering electron distribution and steric effects.
  • Extended Systems: Quinoline derivatives () feature an additional benzene ring, increasing lipophilicity and molecular weight, which may influence membrane permeability .

Pharmacological Potential

While direct data for this compound are lacking, related compounds provide insights:

  • Enzyme Inhibition: Oxazolo[4,5-d]pyrimidines inhibit fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MAGL), critical targets in pain and inflammation .
  • Anticancer Activity: Quinoline-fused oxazolo[4,5-c] derivatives () demonstrate cytotoxicity, likely due to intercalation or kinase inhibition .
  • Antiviral Properties : Oxazole-pyrimidine hybrids exhibit antiviral effects, suggesting the pyridine-based target may share similar mechanisms .

Physicochemical Properties

  • Polarity : The methanamine group introduces polarity, contrasting with lipophilic tert-butyl or halogen substituents in analogs .

*Estimated based on molecular formula C7H7N3O.

Biological Activity

Oxazolo[4,5-c]pyridine-4-methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of oxazole and pyridine, which are known for their diverse pharmacological properties. Research indicates that this compound may possess antimicrobial, anticancer, and antiviral activities, making it a candidate for drug development.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C8H8N2O\text{C}_8\text{H}_8\text{N}_2\text{O}

This compound features a fused ring system that contributes to its biological activity. The presence of the amine group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes or receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit kinases and other enzymes that play a role in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors involved in signaling pathways related to inflammation and cancer.

Antimicrobial Activity

Research has shown that derivatives of oxazolo compounds exhibit significant antimicrobial properties. For instance, studies suggest that modifications in the oxazolo structure can enhance antibacterial activity against various pathogens, including resistant strains.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. Notably, it has been tested against:

Cell LineIC50 (µM)Reference
A549 (Lung carcinoma)58.4
MCF7 (Breast adenocarcinoma)99.87
HT29 (Colon adenocarcinoma)47.2

These results indicate that the compound's potency is comparable to established chemotherapeutics like cisplatin.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies indicate it may inhibit viral replication through interference with viral enzymes or host cell machinery.

Case Studies

  • Cytotoxicity against Cancer Cells : A study evaluated the cytotoxic effects of various oxazolo derivatives, including this compound, against a panel of human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, suggesting potential for further development as anticancer agents .
  • Antimicrobial Evaluation : In another study focused on antimicrobial properties, derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated significant activity against resistant strains, highlighting the need for further exploration in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the oxazolo[4,5-c]pyridine core?

  • Answer : The oxazolo[4,5-c]pyridine scaffold can be synthesized via microwave-assisted cyclization. For example, 4-bromo-3-pivaloylaminopyridine undergoes cyclization in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and cesium carbonate as a base, yielding oxazolo[4,5-c]pyridine derivatives in 78% yield within 10 minutes under microwave conditions . Alternative routes include chlorination of intermediates with POCl₃ and subsequent amination with primary/secondary amines .
  • Table 1 : Comparison of Synthesis Methods

MethodCatalyst/BaseTimeYieldReference
Microwave cyclizationTBAB, Cs₂CO₃10 min78%
POCl₃ chlorinationPOCl₃, Me₂NPh4–6 h85–90%

Q. How can the purity and structure of oxazolo[4,5-c]pyridine-4-methanamine be validated?

  • Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., >95% purity as per USP guidelines).
  • X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve crystal structures .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Answer : Standard protocols include:

  • Antiviral Activity : Plaque reduction assays against viruses (e.g., herpes simplex virus) with cytotoxicity evaluated via MTT assays on Vero cells .
  • Enzyme Inhibition : Fluorescence-based assays for targets like fatty acid amide hydrolase (FAAH) using substrate analogs (e.g., methyl arachidonyl fluorophosphonate) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of oxazolo[4,5-c]pyridine derivatives?

  • Answer : Perform in silico studies to:

  • Predict Drug-Likeness : Use tools like SwissADME to assess Lipinski’s Rule of Five and bioavailability .
  • Docking Studies : Target enzymes (e.g., FAAH) with AutoDock Vina to identify key binding interactions (e.g., hydrogen bonds with catalytic Ser241) .
    • Example : Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced binding affinity due to hydrophobic interactions in the enzyme active site .

Q. What strategies resolve low yields in the amination step of oxazolo[4,5-c]pyridine synthesis?

  • Answer : Address common issues:

  • By-Product Formation : Optimize reaction stoichiometry (e.g., 1.2 equiv amine) and use polar aprotic solvents (e.g., dioxane) to minimize side reactions .
  • Low Reactivity : Introduce catalytic iodine or microwave irradiation to accelerate nucleophilic substitution .

Q. How do structural modifications influence the biological activity of this compound?

  • Answer : Key SAR insights include:

  • Amino Substituents : Primary amines (e.g., -NH₂) enhance antiviral activity, while bulkier groups (e.g., -NMe₂) reduce cytotoxicity .
  • Heterocycle Fusion : Pyridine fusion (vs. pyrimidine) improves metabolic stability in hepatic microsome assays .
    • Table 2 : SAR of Selected Derivatives
DerivativeR-GroupAntiviral IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
V-1-NH₂2.3>100
V-2-NMe₂12.745

Q. What crystallographic challenges arise in resolving oxazolo[4,5-c]pyridine derivatives, and how are they addressed?

  • Answer : Common issues:

  • Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands to model twinning .
  • Disorder : Apply PART and SUMP restraints to manage disordered solvent molecules or substituents .

Methodological Notes

  • Key References : SHELX programs , TBAB-mediated synthesis , and biological evaluation protocols .

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